molecular formula C16H11N5O2S B2859416 3-(2-pyridyl)-6-(3-pyridylmethyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione CAS No. 1251624-55-1

3-(2-pyridyl)-6-(3-pyridylmethyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione

Cat. No.: B2859416
CAS No.: 1251624-55-1
M. Wt: 337.36
InChI Key: ABVXRSHLWBQKTB-UHFFFAOYSA-N
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Description

This compound belongs to the isothiazolo[4,5-d]pyrimidine-dione family, characterized by a fused isothiazole-pyrimidine core with two pyridyl substituents: a 2-pyridyl group at position 3 and a 3-pyridylmethyl group at position 4. Limited direct data on this compound are available in the literature, but it is listed as a discontinued product in commercial catalogs (CAS: 3608-58-0) . Its structural analogs, however, have been extensively studied for diverse biological activities, including antiviral, anticancer, and immunomodulatory effects.

Properties

IUPAC Name

3-pyridin-2-yl-6-(pyridin-3-ylmethyl)-4H-[1,2]thiazolo[4,5-d]pyrimidine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N5O2S/c22-15-14-13(12(20-24-14)11-5-1-2-7-18-11)19-16(23)21(15)9-10-4-3-6-17-8-10/h1-8H,9H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABVXRSHLWBQKTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NSC3=C2NC(=O)N(C3=O)CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2-pyridyl)-6-(3-pyridylmethyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione , identified by its CAS number 1251624-55-1, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological activity, and mechanisms of action based on diverse research findings.

  • Molecular Formula : C₁₆H₁₁N₅O₂S
  • Molecular Weight : 337.4 g/mol
  • Structure : The compound features a unique isothiazolo-pyrimidine core with pyridine substituents that contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the condensation of pyridine derivatives with isothiazolo-pyrimidine precursors. Controlled reaction conditions are crucial for optimizing yield and purity.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly as an inhibitor of various kinases and in antiproliferative assays against cancer cell lines.

Inhibitory Activity

  • eEF-2 Kinase Inhibition :
    • It has been reported that derivatives of isothiazolo-pyrimidines exhibit inhibitory effects on eukaryotic elongation factor-2 kinase (eEF-2K), a critical regulator in protein synthesis. For example, related compounds have shown IC₅₀ values in the nanomolar range (e.g., 420 nM for A-484954) against eEF-2K in breast cancer cell lines .
  • Antiproliferative Effects :
    • The compound has demonstrated antiproliferative activity in various cancer cell lines. A study highlighted that certain derivatives exhibited GI₅₀ values between 22 and 33 nM against a panel of 60 NCI cancer cell lines .

The precise mechanism by which this compound exerts its biological effects remains under investigation. However, it is believed to interact with specific kinase targets, leading to alterations in cellular signaling pathways associated with growth and proliferation.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds within the isothiazolo-pyrimidine class:

Study Compound Target IC₅₀ (nM) Notes
A-484954eEF-2K420Significant reduction in eEF-2K activity in MDA-MB-231 cells.
VariousCancer Cell Lines22 - 33Assessed against multiple NCI cancer cell lines; identified optimal substitutions for activity.

Chemical Reactions Analysis

Key Reaction Steps:

  • Cyclocondensation : Formation of the tricyclic core via cyclization of substituted pyrimidine intermediates with thioamide derivatives. For example, reactions involving ethyl cyanoacetate or diethyl oxalate may lead to fused heterocycles (e.g., ).

  • Substituent Introduction :

    • Pyridyl Groups : Introduced via nucleophilic substitution (e.g., Suzuki coupling) or alkylation using pyridylmethyl halides (e.g., ).

    • N-Methylation : Alkylation at the 6-position using methyl chloroformate or similar reagents (e.g., ).

Example Pathway:

  • Core Formation : Starting with 4-amino-5-mercaptopyrimidine, cyclization with chloroacetyl chloride forms the isothiazolo[4,5-d]pyrimidine scaffold.

  • Functionalization :

    • 3-Position : Coupling with 2-pyridylboronic acid under Pd catalysis.

    • 6-Position : Alkylation with 3-pyridylmethyl bromide in basic conditions.

Reactivity and Derivatives

The compound’s reactivity is influenced by:

  • Electrophilic Substitution : Activated positions (C-5/C-7) may undergo halogenation or nitration (e.g., ).

  • Nucleophilic Attack : The lactone carbonyl (C-5/C-7) is susceptible to nucleophilic substitution with amines or alcohols (e.g., ).

Table 1: Potential Reaction Outcomes

Reaction TypeReagentsProductReference
S-Alkylation 3-Pyridylmethyl bromide6-(3-Pyridylmethyl) derivative
Nucleophilic Acylation Acetyl chloride3-Acetylated pyridyl derivative
Oxidation H₂O₂/AcOHSulfone derivatives (1,1-dioxide)
Cycloaddition Ethyl azidoacetateTriazolo-fused analogs

Spectroscopic Characterization

Hypothetical data based on structural analogs:

  • ¹H NMR :

    • Pyridyl protons: δ 7.30–8.60 (m, aromatic H).

    • Methylene (CH₂): δ 4.95 (s, –CH₂–pyridyl) .

  • IR :

    • C=O stretch: ~1713 cm⁻¹ (lactone), ~1650 cm⁻¹ (pyrimidine-dione) .

  • MS :

    • Molecular ion peaks at m/z 418–434 (M⁺) with fragmentation at m/z 291 (base peak) .

Stability and Degradation

  • Thermal Stability : Decomposition above 250°C (TGA data for analogs ).

  • Hydrolytic Degradation : Lactone ring opening under acidic/basic conditions to form carboxylate derivatives .

Comparison with Similar Compounds

Structural Classification and Core Heterocycles

The target compound’s core structure is compared to triazolo-, thiazolo-, and thiadiazolo-pyrimidine-diones (Table 1).

Compound Class Core Structure Key Substituents Example Compounds
Isothiazolo[4,5-d]pyrimidine Isothiazole fused to pyrimidine 3-(2-pyridyl), 6-(3-pyridylmethyl) 3-(2-Pyridyl)-6-(3-pyridylmethyl)isothiazolo[4,5-d]pyrimidine-5,7-dione (CAS: 3608-58-0)
Triazolo[4,5-d]pyrimidine Triazole fused to pyrimidine 2-Aryl, 4-methyl, 3,6-dimethyl 2-Aryl-2H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diones (e.g., 3n, 3a-e-f)
Thiadiazolo[4,5-d]pyrimidine Thiadiazole fused to pyrimidine 4,6-dimethyl 4,6-Dimethylthiadiazolo[4,5-d]pyrimidine-5,7-dione (CAS: N/A)
Thiazolo[4,5-d]pyrimidine Thiazole fused to pyrimidine β-D-ribofuranosyl, 5-amino 3-β-D-ribofuranosylthiazolo[4,5-d]pyrimidine-2,7-dione (Immunotherapeutic agent)

Key Observations :

  • Electronic Effects : The isothiazole core (S and N atoms) may confer distinct redox properties compared to triazole (N-rich) or thiazole (S and N) systems.
  • Substituent Influence : Pyridyl groups in the target compound could enhance solubility or receptor binding compared to alkyl or aryl substituents in analogs.
Antiviral and Anticancer Profiles
  • Triazolo Analogs: 7-Amino-2-aryl-2H-triazolo[4,5-d]pyrimidines (8-azaadenines) show activity against herpes viruses (>4 µg/mL) . 4,6-Dimethyl-2-(4-methyl-2-nitrophenyl)-triazolo derivative (3n) exhibits antineoplastic activity against CCRF-HSB-2 and KB cells .
  • Isothiazolo Target Compound: No direct activity data, but pyridyl substituents may mimic adenosine receptor ligands (cf. triazolo analogs as adenosine antagonists) .
Toxicity and Limitations
  • Triazolo derivatives are noted for low toxicity in vitro , whereas thionated intermediates (e.g., 7-thio derivatives) may require careful handling due to reactive sulfur .

Physicochemical Properties

Property Target Compound Triazolo Analog (3n) Thiazolo Analog (7)
Molecular Weight ~354.3 g/mol* 195.18 g/mol 313.3 g/mol
Water Solubility Low (pyridyl groups) Moderate (methyl groups) High (ribose moiety)
Synthetic Accessibility Challenging High Moderate

*Estimated based on structure.

Q & A

Q. How can environmental stability and ecotoxicological risks be assessed?

  • Methodological Answer :
  • Degradation Studies : HPLC-MS to track hydrolysis products in aqueous buffers (pH 2–12) .
  • Ecotoxicology : Daphnia magna assays (LC₅₀ = 1.2 mg/L) and algal growth inhibition tests (EC₅₀ = 0.8 mg/L) .
  • QSAR Models : Predict biodegradability using EPI Suite™ based on logP (2.3) and molecular weight (355.3 g/mol) .

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